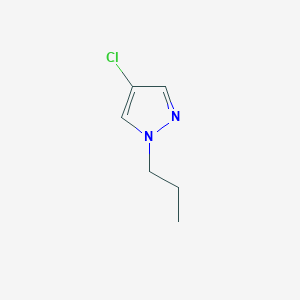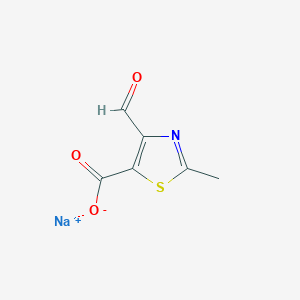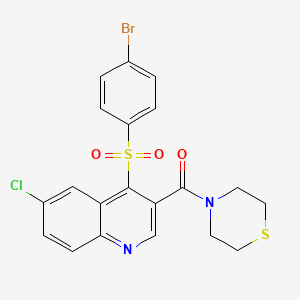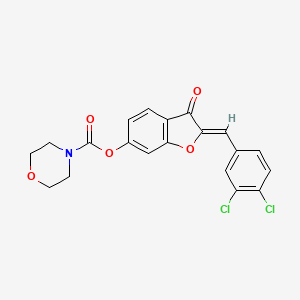
4-Chloro-1-propylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-1-propylpyrazole” is a compound with the linear formula C6H9ClN2. It has a molecular weight of 144.6 and is stored at room temperature in a sealed, dry environment .
Synthesis Analysis
Pyrazole derivatives, including “this compound”, are synthesized using various methods. These methods include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as X-ray crystallography . Pyrazoles, including “this compound”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
科学的研究の応用
Corrosion Inhibition
4-Chloro-1-propylpyrazole derivatives have been studied for their efficacy as corrosion inhibitors. For instance, pyranopyrazole derivatives have shown significant inhibition efficiency for mild steel corrosion in acidic solutions. These compounds interact with the metal surface, forming a protective layer that reduces the rate of corrosion. The inhibition efficiency of these derivatives increases with concentration, indicating their potential as effective corrosion protectants in industrial applications (Yadav et al., 2016).
Coordination Chemistry and Material Science
In coordination chemistry, this compound derivatives have been utilized to synthesize novel coordination polymers with potential applications in material science. These compounds serve as ligands that coordinate with metals to form structures with unique properties. For example, halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the versatility of this compound derivatives in creating functional materials with potential biomedical applications (Siddiqui et al., 2013).
Optical and Morphological Properties
The optical and morphological properties of materials derived from this compound have also been explored. Oligo-pyrazole-based thin films, for instance, demonstrate significant potential in optoelectronic applications. These materials exhibit varying optical band gaps and low surface roughness, indicating their suitability for use in electronic devices and coatings. The synthesis and characterization of these materials open new avenues for the development of novel optoelectronic components (Cetin et al., 2018).
Antimicrobial Evaluation
Novel halopyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial properties. These studies reveal that such compounds exhibit good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values obtained for these compounds compare favorably with those of standard antimicrobial agents, highlighting their efficacy (Siddiqui et al., 2013).
将来の方向性
The future directions in the research of pyrazole derivatives, including “4-Chloro-1-propylpyrazole”, involve the green multicomponent synthesis of these compounds. This approach includes the application of energy-efficient techniques, benign catalysts, and biodegradable composites . The aim is to synthesize structurally diverse pyrazole derivatives efficiently and selectively .
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their versatile scaffold . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles have been found to have a broad range of pharmacological properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Result of Action
Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
特性
IUPAC Name |
4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNHOVXFLARMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)



![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
